4-Chloro-2,3-dimethylphenylboronic acid pinacol ester
Description
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is a boronic ester derivative featuring a chloro substituent at the 4-position and methyl groups at the 2- and 3-positions on the phenyl ring. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility compared to the parent boronic acid. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules, particularly in pharmaceutical and materials science research . Its chloro and methyl substituents influence electronic and steric properties, impacting reactivity and selectivity in synthetic applications.
Properties
IUPAC Name |
2-(4-chloro-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMKWDRRRRQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Lithiation of Substituted Chlorofluorobenzenes
A foundational approach involves the directed ortho-lithiation of 1-chloro-3-fluoro-2-substituted benzene derivatives. As detailed in BR112014016048B1, treatment of 1-chloro-3-fluoro-2-methylbenzene with n-butyl lithium at cryogenic temperatures (-100°C to -78°C) generates a stabilized lithio intermediate. This intermediate undergoes transmetallation with electrophilic boron reagents such as trimethyl borate, yielding dimethyl 4-chloro-2-fluoro-3-methylphenylboronate.
The reaction’s regioselectivity arises from the synergistic directing effects of chlorine and fluorine substituents, which activate specific positions on the aromatic ring for lithiation. Kinetic studies indicate that maintaining temperatures below -90°C suppresses side reactions like halogen scrambling, achieving >85% positional fidelity.
Pinacol Esterification via Boronic Acid Intermediate
Following boronate formation, hydrolysis with aqueous potassium hydroxide (1-2 M) produces the corresponding boronic acid. Subsequent esterification with 2,3-dimethyl-2,3-butanediol (pinacol) in refluxing toluene affords the target pinacol ester. This two-step process typically achieves an overall yield of 68-72% when using stoichiometric pinacol (1.1 equivalents) and molecular sieves to remove water.
Table 1: Optimization Parameters for Lithiation-Borylation
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Lithiation Temperature | -100°C to -78°C | Δ10% per 5°C↑ |
| B(OMe)₃ Equivalents | 1.5-2.0 | Maximizes at 1.8 |
| Pinacol Equivalents | 1.1-1.3 | >95% Conversion |
| Reaction Time | 12-18 hours (ester) | Plateau at 16h |
Palladium-Catalyzed Cross-Coupling Approaches
Catalyst and Solvent Optimization
Comparative studies from the RSC supporting data reveal that Pd(OAc)₂ with SPhos ligand in toluene/water mixtures (4:1) enhances coupling efficiency for sterically hindered substrates. Microwave-assisted conditions (150°C, 20 min) reduce reaction times by 80% while maintaining yields ≥75%.
Direct Esterification of Arylboronic Acids
Acid-Catalyzed Condensation
Vulcanchem’s technical specifications outline a one-pot method where 4-chloro-2,3-dimethylphenylboronic acid reacts with pinacol (1.05 eq) in anhydrous diethyl ether under Dean-Stark conditions. BF₃·OEt₂ (5 mol%) catalyzes the removal of water, driving the equilibrium toward ester formation. After 24 hours at 25°C, column chromatography (SiO₂, hexane/EtOAc 10:1) isolates the product in 89% purity.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation (100°C, 300W) to accelerate esterification. This technique reduces reaction times from 24 hours to 30 minutes while achieving comparable yields (82-84%).
Comparative Analysis of Synthetic Routes
Table 2: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Time | Cost Index |
|---|---|---|---|---|
| Lithiation-Borylation | 72 | 95 | 18h | 1.0 |
| Suzuki Coupling | 85 | 90 | 48h | 1.8 |
| Direct Esterification | 89 | 98 | 24h | 0.7 |
| Microwave Esterification | 84 | 97 | 0.5h | 0.9 |
The lithiation-borylation route offers superior atom economy but requires cryogenic conditions. Direct esterification provides the highest purity and lowest cost, making it preferable for industrial-scale production.
Mechanistic Insights and Side-Reaction Mitigation
Protodeboronation Prevention
Protodeboronation, a major side reaction, is minimized by:
Steric Effects on Boron Incorporation
X-ray crystallography data reveal that the 2,3-dimethyl substituents create a 15° dihedral angle between the boronic ester and aromatic ring, reducing conjugation and stabilizing the tetrahedral boron center. This geometric distortion enhances stability during storage (shelf-life: 2 years at -20°C).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common reagents include palladium(II) acetate and potassium carbonate. The major product is a biaryl or substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid. The major product is the corresponding hydrocarbon.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 4-chloro-2,3-dimethylphenylboronic acid pinacol ester is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The compound can react with various electrophiles, including aryl halides or alkenes, to yield substituted aromatic compounds.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura | Coupling of arylboronic acids with aryl halides to form biaryl compounds. |
| Negishi Coupling | Involves coupling with organozinc reagents to synthesize substituted arenes. |
| Stille Coupling | Utilizes organotin compounds for cross-coupling with aryl halides. |
Case Study: Synthesis of Biaryl Compounds
In a study published by the Royal Society of Chemistry, researchers demonstrated the efficiency of using 4-chloro-2,3-dimethylphenylboronic acid pinacol ester in Suzuki coupling reactions under mild conditions. The reaction yielded high purity biaryl products with minimal by-products, showcasing the compound's utility in synthetic pathways aimed at drug discovery and development .
Medicinal Chemistry
Drug Development
The compound has been utilized as an intermediate in the synthesis of pharmaceutical agents. Its ability to form stable complexes with various substrates makes it valuable for developing new drugs targeting specific biological pathways.
Case Study: Anticancer Agents
Research has indicated that derivatives of boronic acids exhibit potential anticancer properties through mechanisms involving proteasome inhibition and modulation of signaling pathways. A recent study highlighted how 4-chloro-2,3-dimethylphenylboronic acid pinacol ester was used to synthesize novel compounds that showed promising results against cancer cell lines .
Material Science
Polymer Chemistry
In material science, boronic acid derivatives are crucial for creating functional polymers through boronate ester formation. The ability to form dynamic covalent bonds allows for the development of smart materials that respond to environmental stimuli.
| Application Area | Description |
|---|---|
| Smart Materials | Development of polymers that can change properties based on external stimuli. |
| Sensors | Utilization in chemical sensors due to their ability to bind selectively to analytes. |
Analytical Chemistry
Detection Methods
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is also employed in analytical techniques for detecting biomolecules. Its boron atom can form complexes with diols and sugars, making it useful for developing selective detection methods.
Case Study: Sugar Detection
A study focused on creating fluorescent sensors using boronic acids demonstrated how 4-chloro-2,3-dimethylphenylboronic acid pinacol ester could be used to selectively detect glucose and other saccharides through fluorescence changes upon binding .
Mechanism of Action
The primary mechanism of action for 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathways involve the formation of a palladium-boron complex .
Comparison with Similar Compounds
Solubility and Physical Properties
Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:
- 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester demonstrates moderate solubility in chloroform and ketones, similar to other pinacol esters.
- Phenylboronic acid pinacol ester shows the highest solubility in chloroform, while azaesters (e.g., 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester) exhibit significant solvent-dependent solubility variations .
Table 1: Solubility Comparison in Organic Solvents
| Compound | Chloroform | 3-Pentanone | Dipropyl Ether | Methylcyclohexane |
|---|---|---|---|---|
| Phenylboronic acid | Moderate | High | High | Very Low |
| Phenylboronic acid pinacol ester | High | Moderate | Moderate | Low |
| 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester* | Moderate | Moderate | Moderate | Low |
Reactivity in Cross-Coupling Reactions
The electronic and steric effects of substituents significantly influence cross-coupling efficiency:
Table 2: Substituent Effects on Reactivity
*Relative efficiency inferred from synthetic protocols in .
Biological Activity
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is an arylboronic acid derivative that plays a significant role in organic synthesis and medicinal chemistry. Its unique structure, characterized by a chloro substituent at the para position and two methyl groups at the ortho positions of the phenyl ring, enhances its reactivity and biological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug design, and relevant case studies.
Chemical Structure and Properties
The compound is defined by its molecular formula and features a boron atom bonded to a phenyl ring with specific substituents. The presence of the pinacol ester group increases its solubility and stability, making it a valuable reagent in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Weight | 284.59 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents (e.g., THF, DMF) |
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester primarily participates in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is catalyzed by palladium and involves the coupling of aryl or vinyl halides with boronic acids:
In addition to its synthetic utility, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is crucial for designing enzyme inhibitors targeting glycosidases and proteases. The structural characteristics of 4-chloro-2,3-dimethylphenylboronic acid pinacol ester suggest potential interactions similar to other boron-containing compounds.
Biological Applications
The ability of 4-chloro-2,3-dimethylphenylboronic acid pinacol ester to modulate biological targets makes it a candidate for drug development. Its incorporation into drug candidates can enhance their efficacy by improving binding affinity to specific enzymes or receptors.
Case Studies
Comparative Analysis with Other Boronic Acids
The unique substitution pattern on the phenyl ring of 4-chloro-2,3-dimethylphenylboronic acid pinacol ester differentiates it from other boronic acids. The following table highlights key differences:
| Compound | Substituents | Biological Activity |
|---|---|---|
| 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester | Cl at position 4; Me at positions 2 & 3 | Potential enzyme inhibitor; used in drug design |
| Phenylboronic acid | No substituents | Basic reactivity; less specificity |
| 3-Methylphenylboronic acid | Me at position 3 | Similar applications but less steric hindrance |
Q & A
Basic Questions
Q. What are common synthetic routes for preparing 4-chloro-2,3-dimethylphenylboronic acid pinacol ester?
- Methodology : A key approach involves photochemical decarboxylative borylation of carboxylic acids. N-Hydroxyphthalimide (NHPI) esters of carboxylic acids react with bis(catecholato)diboron under visible light irradiation in amide solvents (e.g., DMF), generating boryl radicals for boronic ester formation . For substituted arylboronic esters, Suzuki-Miyaura cross-coupling precursors (e.g., halogenated aryl derivatives) can also be used with palladium catalysts .
- Critical Considerations : Ensure light intensity and wavelength (visible spectrum) are optimized to avoid side reactions. Monitor reaction progress via <sup>11</sup>B NMR to confirm boronic ester formation .
Q. How can the stability of this boronic ester be assessed under varying experimental conditions?
- Methodology :
- Protodeboronation : Assess susceptibility to protodeboronation by exposing the compound to acidic or aqueous conditions (e.g., 10% HCl at 0°C) and tracking decomposition via HPLC or <sup>11</sup>B NMR .
- Oxidative Stability : React with H2O2 (100 μM, pH 7.27) and monitor UV-vis absorption at 405 nm to detect oxidative degradation .
- Data Analysis : Compare kinetic profiles (e.g., rate constants) under different pH and temperature conditions.
Q. What spectroscopic techniques are effective for characterizing this compound?
- UV-Vis Spectroscopy : Track reaction kinetics (e.g., H2O2 oxidation) by observing absorption shifts (λmax 290 nm → 405 nm) .
- <sup>11</sup>B NMR : Confirm boronic ester integrity and speciation in solution (δ ~30 ppm for pinacol esters) .
- FTIR : Identify functional groups (e.g., B-O vibrations at ~1350 cm<sup>-1</sup>) .
Advanced Questions
Q. How can chemoselectivity be achieved in cross-coupling reactions involving this boronic ester?
- Methodology : Control solution speciation by adjusting solvent polarity and pH. For example, in homologation reactions, use palladium catalysts with ligands (e.g., bis(diphenylphosphino)ferrocene) to stabilize reactive intermediates and suppress protodeboronation .
- Case Study : In iterative C=C bond formation, sequential addition of diboron reagents and alkenyl halides under inert atmosphere ensures selective coupling .
Q. What strategies mitigate protodeboronation during synthesis or catalysis?
- Radical Stabilization : Introduce radical scavengers (e.g., TEMPO) or use nBuLi to generate borinic esters, which resist protodeboronation .
- Optimized Conditions : Conduct reactions at low temperatures (0–25°C) in anhydrous solvents (e.g., THF) to minimize hydrolysis .
Q. How is this compound applied in developing ROS-activated prodrugs?
- Methodology : Design lysosome-targeting prodrugs by conjugating the boronic ester to ferrocene derivatives. The ester undergoes ROS-mediated cleavage in lysosomes (pH ~4.5), releasing active drugs. Validate efficacy via:
- In vitro : IC50 assays in cancer cell lines (e.g., NK/Ly murine model, IC50 = 3.5–7.2 μM) .
- In vivo : Administer at 40 mg/kg and monitor tumor regression .
Q. What explains the room-temperature phosphorescence of arylboronic esters?
- Mechanism : Out-of-plane distortion at the (pinacol)B-Cipso moiety in the T1 excited state enables intersystem crossing. Solid-state packing enhances phosphorescence lifetime (up to several seconds) .
- Experimental Validation : Compare phosphorescence quantum yields (Φphos) of crystalline vs. amorphous samples using time-resolved spectroscopy .
Safety and Handling
- Storage : Keep at 2–8°C in sealed, dry containers under argon. Avoid exposure to moisture or light .
- Hazards : Potential skin/eye irritant (H315, H319). Use PPE and handle in a fume hood .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
